- Facile synthesis of magnetic recyclable palladium-gold alloy nanoclusters catalysts PdAur/Fe3O4@LDH and its catalytic applications in Heck reaction, Journal of Organometallic Chemistry, 2018, 878, 84-95

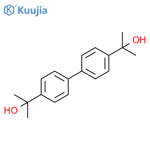

Cas no 92-88-6 (4,4'-Dihydroxybiphenyl)

4,4'-Dihydroxybiphenyl Propiedades químicas y físicas

Nombre e identificación

-

- 4,4'-Dihydroxybiphenyl

- 4,4-Dihydroxybiphenyl

- PPDP

- p,p-Biphenol

- Biphenyl-4,4-diol

- p,p-Diphenol

- 4,4-Biphenyldiol

- 4,4-Dihydroxy Diphenyl

- 4,4'-Dihydroxydiphenyl (DOD)

- 4-(4-hydroxyphenyl)phenol

- 4,4'-BIPHENOL

- 4,4-Biphenol

- 4,4'-Biphenyldiol

- 4,4′-Dihydroxybiphenyl

- 4,4`-Dihydroxybiphenyl

- 4,4'-bis-hydroxybiphenyl

- 4,4'-Dihydroxydiphenyl

- 4,4'-Dioxydiphenyl

- 4,4'-Diphenol

- Antioxidant DOD

- Biphenyl-4,4'-diol

- p,p'-Biphenol

- p,p'-Diphenol

- 4,4′-Biphenyldiol (8CI)

- 4,4′-Biphenol

- 4,4′-Bisphenol

- 4,4′-Dihydroxy-1,1′-biphenyl

- 4,4′-Dihydroxydiphenyl

- 4,4′-Diphenol

- ASM DOD

- B 0464

- BPL

- BPL (phenol)

- DOD

- NSC 8711

- p,p′-Biphenol

- p,p′-Dihydroxybiphenyl

- p,p′-Diphenol

- p-Dihydroxydiphenyl

- p-Diphenol

-

- MDL: MFCD00002348

- Renchi: 1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H

- Clave inchi: VCCBEIPGXKNHFW-UHFFFAOYSA-N

- Sonrisas: OC1C=CC(C2C=CC(O)=CC=2)=CC=1

- Brn: 1908886

Atributos calculados

- Calidad precisa: 186.06800

- Masa isotópica única: 186.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 1

- Complejidad: 145

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 5

- Carga superficial: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 40.5A^2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.22

- Punto de fusión: 280-282 °C (lit.)

- Punto de ebullición: 280.69°C (rough estimate)

- Punto de inflamación: 176.1 °C

- índice de refracción: 1.6010 (estimate)

- Coeficiente de distribución del agua: Slightly soluble

- PSA: 40.46000

- Logp: 2.76480

- Sensibilidad: Sensitive to light

- Disolución: Soluble in ethanol and ether, slightly soluble in water and benzene.

4,4'-Dihydroxybiphenyl Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H312,H315,H319,H335

- Declaración de advertencia: P261,P280,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 21-36/37/38

- Instrucciones de Seguridad: S26-S36-S24/25-S36/37

- Rtecs:DV4725000

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store at room temperature

- Nivel de peligro:9

- TSCA:Yes

- Términos de riesgo:R21; R36/37/38

4,4'-Dihydroxybiphenyl Datos Aduaneros

- Código HS:29061900

- Datos Aduaneros:

China Customs Code:

2907299090Overview:

2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

4,4'-Dihydroxybiphenyl PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3143912-500G |

4,4'-Dihydroxydiphenyl |

92-88-6 | 97% | 500g |

RMB 404.00 | 2025-02-20 | |

| abcr | AB133936-25 g |

4,4'-Dihydroxybiphenyl, 99%; . |

92-88-6 | 99% | 25g |

€60.40 | 2023-05-10 | |

| Enamine | EN300-4290281-2.5g |

4-(4-hydroxyphenyl)phenol |

92-88-6 | 95% | 2.5g |

$25.0 | 2023-07-07 | |

| Life Chemicals | F0001-2226-0.25g |

4,4`-Dihydroxybiphenyl |

92-88-6 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| TRC | B591990-1g |

4,4'-Biphenol |

92-88-6 | 1g |

$ 65.00 | 2022-06-07 | ||

| TRC | B591990-500mg |

4,4'-Biphenol |

92-88-6 | 500mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D634845-500g |

4,4'-Biphenol |

92-88-6 | 97% | 500g |

$250 | 2024-06-05 | |

| Cooke Chemical | A3143912-250G |

4,4'-Dihydroxydiphenyl |

92-88-6 | 97% | 250g |

RMB 135.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046874-100g |

4,4'-Dihydroxybiphenyl |

92-88-6 | 98% | 100g |

¥47.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046874-1kg |

4,4'-Dihydroxybiphenyl |

92-88-6 | 98% | 1kg |

¥422.00 | 2024-04-25 |

4,4'-Dihydroxybiphenyl Métodos de producción

Métodos de producción 1

Métodos de producción 2

Métodos de producción 3

- N-hydroxyphthalimide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-9

Métodos de producción 4

- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Métodos de producción 5

1.2 Reagents: Sodium thiosulfate Solvents: Water

- Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium, Organic Letters, 2005, 7(2), 343-345

Métodos de producción 6

- Facile and efficient protocols for C-C and C-N bond formation reactions using a superparamagnetic palladium complex as reusable catalyst, Research on Chemical Intermediates, 2019, 45(5), 2605-2639

Métodos de producción 7

- "Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers, Organic Letters, 2021, 23(8), 2873-2877

Métodos de producción 8

Métodos de producción 9

- Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Métodos de producción 10

- Palladium-S-propyl-2-aminobenzothioate immobilized on Fe3O4 magnetic nanoparticles as catalyst for Suzuki and Heck reactions in water or poly(ethylene glycol), Applied Organometallic Chemistry, 2016, 30(6), 422-430

Métodos de producción 11

- Cu(II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-methyl-D-glucopyranose, Molecules, 2019, 24(20),

Métodos de producción 12

- A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in Aqueous Media, Angewandte Chemie, 2010, 49(24), 4054-4058

Métodos de producción 13

Métodos de producción 14

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae, Journal of Organic Chemistry, 2014, 79(9), 4104-4118

Métodos de producción 15

- Microwave-assisted aqueous carbon-carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles, Green Chemistry, 2020, 22(10), 3239-3247

Métodos de producción 16

- Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites, Green Chemistry, 2013, 15(2), 398-417

Métodos de producción 17

Métodos de producción 18

- Steroid analogs lacking ring C. III. Synthesis of 4-(trans-4-hydroxycyclohexyl)cyclohexanone, Journal of the American Chemical Society, 1954, 76, 1733-6

Métodos de producción 19

- Green method for synthesis of 4,4-biphenol, China, , ,

Métodos de producción 20

Métodos de producción 21

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

4,4'-Dihydroxybiphenyl Raw materials

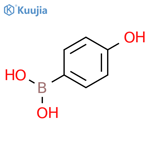

- (4-hydroxyphenyl)boronic acid

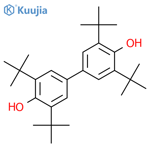

- 3,3'-di-tert-butyl-5,5'-dimethylbiphenyl-4,4'-diol

- [1,1'-Biphenyl]-4,4'-dimethanol, α4,α4,α4',α4'-tetramethyl-

- Ethyl 712

- Poly(oxy[1,1'-biphenyl]-4,4'-diyloxy-1,4-phenylenesulfonyl-1,4-phenylene)

- 4,4'-Dibromobiphenyl

- Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-

4,4'-Dihydroxybiphenyl Preparation Products

4,4'-Dihydroxybiphenyl Proveedores

4,4'-Dihydroxybiphenyl Literatura relevante

-

Deepa Oberoi,Parveen Dagar,Uday Shankar,Giriraj Vyas,Anil Kumar,Satyajit Sahu,Anasuya Bandyopadhyay New J. Chem. 2018 42 19090

-

Wenhai Mei,Changli Lü,Jingling Yan,Zhen Wang RSC Adv. 2014 4 27502

-

Jingling Yan,Liang Zhu,Brian L. Chaloux,Michael A. Hickner Polym. Chem. 2017 8 2442

-

Ya Chen,Fuhong Xiao,Hui Chen,Saiwen Liu,Guo-Jun Deng RSC Adv. 2014 4 44621

-

Jing Wang,Jifu Zheng,Zhuo Zhao,Suobo Zhang J. Mater. Chem. 2012 22 22706

92-88-6 (4,4'-Dihydroxybiphenyl) Productos relacionados

- 32604-29-8(4,4'-Diacetoxybiphenyl)

- 2105-94-4(4-Bromo-2-fluorophenol)

- 2132-80-1(4,4'-Dimethoxybiphenyl)

- 15797-52-1(1,3,5-Tri(4-hydroxyphenyl)benzene)

- 39800-63-0(4,4'-Dibutoxybiphenyl)

- 580-51-8(3-Phenylphenol)

- 142450-58-6(4,4'-Di-N-hexyloxybiphenyl)

- 26191-64-0(4-(4-Methylphenyl)phenol)

- 92-69-3(4-Hydroxybiphenyl)

- 6336-82-9(4-(Naphthalen-2-yl)phenol)